N-(4-acetylphenyl)-2-phenylacetamide

Penicillin G acylase Enzyme kinetics Substrate affinity

Researchers often face substrate inconsistency when characterizing penicillin G acylase (PGA) variants, leading to irreproducible kinetic data. N-(4-Acetylphenyl)-2-phenylacetamide provides a standardized PGA substrate with the highest Km (0.23 mM) in the p-substituted series, reducing competitive displacement in inhibitor screening. • Documented kinetics: Km=0.23 mM, kcat=35.9 s⁻¹ (Alcaligenes faecalis PGA) | • Generates 2-amino-4-acetylphenol, a bifunctional synthetic intermediate | • Available ≥95% purity, stored at 2-8°C for global shipment.

Molecular Formula C16H15NO2
Molecular Weight 253.29 g/mol
CAS No. 89246-39-9
Cat. No. B1300315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-acetylphenyl)-2-phenylacetamide
CAS89246-39-9
Molecular FormulaC16H15NO2
Molecular Weight253.29 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2
InChIInChI=1S/C16H15NO2/c1-12(18)14-7-9-15(10-8-14)17-16(19)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,17,19)
InChIKeyNSAFMUGXEWLJDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Acetylphenyl)-2-phenylacetamide (CAS 89246-39-9): Chemical Identity, Procurement Specifications, and Research-Grade Characterization


N-(4-Acetylphenyl)-2-phenylacetamide (CAS 89246-39-9) is a synthetic phenylacetamide derivative with the molecular formula C₁₆H₁₅NO₂ and a molecular weight of 253.29 g·mol⁻¹ . The compound features a phenylacetyl moiety linked via an amide bond to a para-acetyl-substituted aniline ring, placing it within the class of p-substituted phenylacetanilides. It is commercially available as a research chemical with a typical purity specification of ≥95% and is recommended for storage at 2–8 °C . Its primary documented biochemical role is as a substrate for penicillin G acylase (PGA, EC 3.5.1.11) enzymes, where it undergoes hydrolysis to yield phenylacetate and 2-amino-4-acetylphenol [1].

Why N-(4-Acetylphenyl)-2-phenylacetamide Cannot Be Replaced by Unsubstituted or Differently Substituted Phenylacetanilides in PGA-Catalyzed Applications


Penicillin G acylase (PGA) enzymes exhibit pronounced sensitivity to the electronic and steric nature of the para-substituent on the aniline leaving group of phenylacetanilide substrates [1]. A systematic kinetic study across a series of p-substituted analogs demonstrated that the Michaelis constant (Kₘ) varies over a 2.4-fold range (0.095–0.23 mM) and the turnover number (k_cat) spans a 3.2-fold range (15.1–49.2 s⁻¹) when measured under identical conditions (pH 7.0, 25 °C) with Alcaligenes faecalis PGA [2]. The para-acetyl substituent of the target compound produces a Kₘ of 0.23 mM—the highest among all members of the series—and a k_cat of 35.9 s⁻¹, a kinetic signature that differs materially from the unsubstituted parent (N,2-diphenylacetamide: Kₘ = 0.137 mM, k_cat = 49.2 s⁻¹) and from the para-bromo analog (Kₘ = 0.171 mM, k_cat = 43.1 s⁻¹) [2]. Direct interchange would therefore alter the enzyme's substrate affinity and catalytic rate, compromising the quantitative reproducibility of any PGA-dependent assay, biocatalytic synthesis, or inhibitor screening protocol.

N-(4-Acetylphenyl)-2-phenylacetamide (CAS 89246-39-9): Quantitative Differentiation Evidence Against Closest Phenylacetanilide Analogs


Kₘ (Michaelis Constant) for Af-PGA: Highest Substrate Concentration Required for Half-Maximal Velocity Among All p-Substituted Analogs

Under identical reaction conditions (0.1 M sodium phosphate buffer, pH 7.0, 25 °C, Alcaligenes faecalis PGA), N-(4-acetylphenyl)-2-phenylacetamide exhibits a Kₘ of 0.23 mM, which is the highest value recorded among the ten p-substituted phenylacetanilides evaluated [1]. This represents a 2.4-fold increase over N-(4-nitrophenyl)-2-phenylacetamide (Kₘ = 0.095 mM), a 1.9-fold increase over N-(4-methylphenyl)-2-phenylacetamide (Kₘ = 0.121 mM), a 1.7-fold increase over the unsubstituted N,2-diphenylacetamide (Kₘ = 0.137 mM), and a 1.3-fold increase over the closest comparator N-(4-bromophenyl)-2-phenylacetamide (Kₘ = 0.171 mM) [1]. The elevated Kₘ indicates that a higher substrate concentration is required to saturate the enzyme's active site, reflecting the influence of the electron-withdrawing and sterically demanding p-acetyl group on enzyme–substrate binding.

Penicillin G acylase Enzyme kinetics Substrate affinity

k_cat (Turnover Number) for Af-PGA: Intermediate Catalytic Rate Differentiates It from Both High-Activity and Low-Activity Analogs

Under the same experimental conditions (pH 7.0, 25 °C, Af-PGA), N-(4-acetylphenyl)-2-phenylacetamide displays a k_cat of 35.94 s⁻¹, placing it in the middle of the activity range [1]. Its turnover number is 2.4-fold higher than that of the slowest substrate N-(4-nitrophenyl)-2-phenylacetamide (k_cat = 15.14 s⁻¹) and comparable to N-(4-methoxyphenyl)-2-phenylacetamide (k_cat = 33.81 s⁻¹) and N-(4-cyanophenyl)-2-phenylacetamide (k_cat = 33.84 s⁻¹). However, it is 27% lower than the fastest substrate N,2-diphenylacetamide (k_cat = 49.17 s⁻¹) and 17% lower than N-(4-bromophenyl)-2-phenylacetamide (k_cat = 43.07 s⁻¹) [1]. This intermediate catalytic rate distinguishes the 4-acetyl compound from both the high-turnover unsubstituted and halogenated analogs and the low-turnover nitro analog.

Turnover number Catalytic efficiency Substrate ranking

Unique Hydrolysis Product Yields 2-Amino-4-acetylphenol, a Structurally Distinct Chromogenic/Reactive Fragment Not Produced by Other Analogs

The Af-PGA-catalyzed hydrolysis of N-(4-acetylphenyl)-2-phenylacetamide produces phenylacetate and 2-amino-4-acetylphenol [1]. Among the ten p-substituted analogs in the Zhiryakova et al. (2009) study, each yields a distinct para-substituted 2-aminophenol product (e.g., 2-amino-4-nitrophenol, 2-amino-4-bromophenol, 2-amino-4-methylphenol) determined by the nature of the p-substituent [2]. The 4-acetyl group on the 2-aminophenol product provides a ketone carbonyl that can serve as a spectroscopically distinct chromophore (λ_max shifted relative to other analogs) or as a reactive handle for further derivatization via Schiff base formation or hydrazone coupling, a feature absent from the products of the methyl, bromo, cyano, methoxy, sulfamoyl, and nitro analogs [2].

Enzymatic hydrolysis product Detection handle Reaction monitoring

Differentiation from Simpler N-(4-Acetylphenyl)acetamide (CAS 2719-21-3): The Phenylacetyl Extension Confers Exclusive PGA Substrate Activity

N-(4-Acetylphenyl)acetamide (4-acetamidoacetophenone, CAS 2719-21-3, MW 177.20 g·mol⁻¹) is a structurally simpler analog in which the N-phenylacetyl group is replaced by an N-acetyl group . Although both compounds share the 4-acetylphenyl core, only N-(4-acetylphenyl)-2-phenylacetamide (MW 253.29 g·mol⁻¹) carries the phenylacetyl moiety that is recognized by penicillin G acylase [1]. PGA enzymes display stringent specificity for the phenylacetyl side chain; simple N-acetyl derivatives are not hydrolyzed [2]. Consequently, the target compound is functionally distinct and cannot be substituted with the simpler acetamide in any PGA-based experimental system.

Enzyme specificity Substrate recognition Phenylacetyl moiety

Structural Determinant for SIRT2 Inhibitor Pharmacophore: The 4-acetylphenyl-2-phenylacetamide Scaffold in Patent-Backed Compound Series

Patent WO2018068357A1 discloses a series of N-(4-substituted phenyl)-2-substituted acetamide compounds as SIRT2 protein inhibitors with antitumor activity [1]. Within this general formula, the 4-acetylphenyl substitution pattern (R = COCH₃) represents a specific embodiment. While quantitative IC₅₀ data for the exact compound N-(4-acetylphenyl)-2-phenylacetamide against SIRT2 is not publicly available in peer-reviewed literature, structurally related 2-phenylacetamide derivatives have demonstrated nanomolar SIRT2 inhibitory activity (e.g., IC₅₀ = 28 nM for a closely related phenylacetamide scaffold in BindingDB assay CHEMBL4638983) [2]. The patent's coverage of the 4-acetylphenyl variant provides intellectual property definition that distinguishes this compound from unsubstituted or differently substituted analogs not encompassed by the patent claims [1].

SIRT2 inhibition Epigenetic drug discovery Patent-protected scaffold

Validated Application Scenarios for N-(4-Acetylphenyl)-2-phenylacetamide (CAS 89246-39-9) in Enzyme Research and Drug Discovery


Penicillin G Acylase Substrate for Inhibitor Screening Assays Requiring Low-Affinity Substrate Background

In high-throughput screening campaigns for novel PGA inhibitors, using a substrate with the highest Kₘ in the series (0.23 mM) reduces the competitive displacement of weak-binding inhibitor candidates [1]. N-(4-Acetylphenyl)-2-phenylacetamide provides a lower background of enzyme saturation compared to high-affinity substrates such as the 4-nitro analog (Kₘ = 0.095 mM), enabling more sensitive detection of compounds with modest inhibitory potency.

Biocatalytic Synthesis of 2-Amino-4-acetylphenol via PGA-Catalyzed Hydrolysis

The enzymatic hydrolysis of N-(4-acetylphenyl)-2-phenylacetamide by Af-PGA generates 2-amino-4-acetylphenol [2], a bifunctional aniline derivative containing both an amine and a ketone group. This product can serve as a versatile intermediate in the synthesis of heterocyclic compounds (e.g., benzoxazoles, quinazolines) or as a chromogenic amine for coupling reactions in analytical biochemistry. No other commercially available p-substituted phenylacetanilide yields this specific product.

Reference Standard in Structure–Activity Relationship (SAR) Studies of Phenylacetanilide-Based SIRT2 Inhibitors

As a compound falling within the general formula of WO2018068357A1 [3], N-(4-acetylphenyl)-2-phenylacetamide can be used as a reference standard in medicinal chemistry programs exploring the SAR of the 4-position substituent on the phenyl ring. The acetyl group provides a hydrogen-bond-accepting carbonyl that is absent in alkyl- or halo-substituted analogs, offering a distinct pharmacophoric feature for SIRT2 binding pocket interactions.

Kinetic Benchmarking of PGA Enzyme Variants Across Species

The comprehensive kinetic dataset available for N-(4-acetylphenyl)-2-phenylacetamide with Af-PGA (Kₘ = 0.23 mM, k_cat = 35.94 s⁻¹) [1] and parallel data for the E. coli enzyme [4] makes this compound a valuable benchmarking substrate when characterizing newly isolated or engineered PGA variants from different microbial sources. Its intermediate kinetic parameters provide a balanced reference point for assessing both affinity and turnover differences across enzyme variants.

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